Voreloxin

Übersicht

Beschreibung

Vosaroxin is a synthetic anticancer quinolone derivative that functions as a topoisomerase II inhibitor. It is primarily investigated for its potential in treating acute myeloid leukemia and ovarian cancer. Vosaroxin is unique due to its naphthyridine core, which distinguishes it from other topoisomerase II inhibitors .

Vorbereitungsmethoden

Vosaroxin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seines Naphthyridin-Kerns beinhalten. Der Syntheseweg umfasst typischerweise:

Bildung des Naphthyridin-Kerns: Dies wird durch einen mehrstufigen Prozess erreicht, der Cyclisierungsreaktionen umfasst.

Funktionalisierung: Einführung von funktionellen Gruppen wie Methoxy- und Methylaminogruppen in den Naphthyridin-Kern.

Endgültige Montage: Kopplung des funktionalisierten Naphthyridins mit anderen molekularen Fragmenten zur Bildung der endgültigen Verbindung.

Industrielle Produktionsverfahren für Vosaroxin beinhalten die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionswirksamkeit .

Analyse Chemischer Reaktionen

Vosaroxin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Vosaroxin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolon-Kern modifizieren und seine Aktivität beeinflussen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was seine pharmakologischen Eigenschaften möglicherweise verändern kann.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören demethylierte und hydroxylierte Metaboliten .

Wissenschaftliche Forschungsanwendungen

Vosaroxin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Vosaroxin wird auf seine einzigartige chemische Struktur und Reaktivität untersucht, um Einblicke in die Entwicklung neuer Chinolonderivate zu gewinnen.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkungen mit zellulären Komponenten, insbesondere DNA und Topoisomerase-II-Enzymen.

Medizin: Vosaroxin wird hauptsächlich auf seine Antitumoreigenschaften untersucht, insbesondere bei der Behandlung von akuter myeloischer Leukämie und Eierstockkrebs.

5. Wirkmechanismus

Vosaroxin übt seine Wirkung aus, indem es Topoisomerase II inhibiert, ein Enzym, das für die DNA-Replikation und -Reparatur von entscheidender Bedeutung ist. Durch die Bindung an Topoisomerase II verhindert Vosaroxin die Re-Ligierung von DNA-Strängen, was zu Doppelstrangbrüchen führt. Dies führt zu einer Zellzyklusarretierung in der G2-Phase und induziert schließlich Apoptose (programmierter Zelltod) in Krebszellen .

Wirkmechanismus

Vosaroxin exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to topoisomerase II, vosaroxin prevents the re-ligation of DNA strands, leading to double-strand breaks. This results in cell cycle arrest at the G2 phase and ultimately induces apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Vosaroxin wird mit anderen Topoisomerase-II-Inhibitoren verglichen, wie z. B.:

Anthracycline: Dazu gehören Doxorubicin und Daunorubicin.

Anthracendione: Mitoxantron ist ein Beispiel dafür.

Epipodophyllotoxine: Etoposide ist eine bekannte Verbindung dieser Klasse.

Die Einzigartigkeit von Vosaroxin liegt in seinem Naphthyridin-Kern, der einzigartige pharmakologische Eigenschaften und ein möglicherweise besseres Sicherheitsprofil im Vergleich zu anderen Topoisomerase-II-Inhibitoren bietet .

Biologische Aktivität

Voreloxin, also known as SNS-595, is a novel anticancer agent classified as a quinolone derivative. It primarily functions as a topoisomerase II inhibitor, showing significant promise in treating acute myeloid leukemia (AML) and other malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic combinations.

This compound operates through several key mechanisms:

- DNA Intercalation : this compound intercalates into DNA strands, disrupting the normal function of topoisomerase II. This action leads to the formation of DNA double-strand breaks (DSBs), which are critical for its anticancer efficacy .

- Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest, preventing cells from proceeding to mitosis. This mechanism is vital for enhancing the effectiveness of concurrent chemotherapeutic agents .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells through a dose-dependent increase in apoptotic markers, demonstrating its potential to eliminate malignant cells effectively .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| DNA Intercalation | Inserts between DNA bases, disrupting topoisomerase II activity. |

| Cell Cycle Arrest | Causes G2 phase arrest, preventing mitosis. |

| Apoptosis Induction | Increases apoptotic markers in a dose-dependent manner. |

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, particularly focusing on AML and ovarian cancer. Key findings include:

- Phase 2 Trials : Studies have shown that this compound exhibits synergistic effects when combined with cytarabine (Ara-C), with a mean combination index of 0.79 across various AML samples .

- Lethal Dose Metrics : The mean lethal dose (LD50) for primary AML blasts was determined to be 2.30 µM, which is significantly lower than that of traditional agents like Ara-C (4.9 µM) in the same cohort .

Table 2: Clinical Trial Results for this compound

| Trial Phase | Cancer Type | Combination Treatment | LD50 (µM) | Synergistic Index |

|---|---|---|---|---|

| Phase 2 | Acute Myeloid Leukemia | This compound + Cytarabine | 2.30 | 0.79 |

| Phase 2 | Ovarian Cancer | This compound + Platinum-based therapies | TBD | TBD |

Case Studies and Research Findings

Several studies have provided insights into the effectiveness and safety profile of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively induced apoptosis in various leukemia cell lines, including those lacking functional p53 genes. This suggests that its mechanism is independent of p53 status, making it a viable option for resistant cancer types .

- Combination Therapies : A study involving the combination of this compound with MEK inhibitors (e.g., TAK-733) showed enhanced apoptosis rates compared to either treatment alone, indicating potential for multi-targeted therapeutic strategies in AML .

- Safety Profile : Unlike traditional anthracyclines, this compound has shown limited cardiotoxicity, making it an attractive candidate for patients who are at risk for heart-related side effects from conventional chemotherapy .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| In Vitro Efficacy | Effective against p53-null leukemia cells |

| Combination Therapy | Enhanced apoptosis with MEK inhibitors |

| Safety Profile | Limited cardiotoxicity compared to anthracyclines |

Eigenschaften

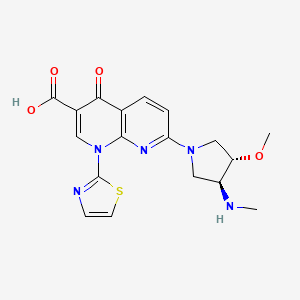

IUPAC Name |

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFZXJXZHRNAQ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938662 | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-77-4 | |

| Record name | Vosaroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vosaroxin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vosaroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOSAROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].

A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.

A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].

A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].

A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].

A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].

A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].

A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].

A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].

A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.

ANone: Ongoing research on Vosaroxin includes:

- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].

- Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].

- Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.